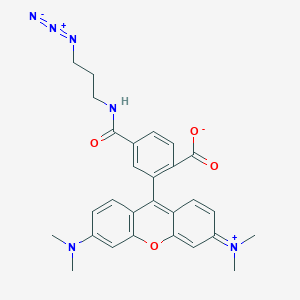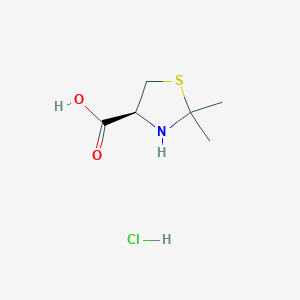
Boc-DANon*HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride: is a chemical compound commonly referred to as Boc-DANon*HCl. This compound is a derivative of 1,9-diaminononane, where the amino groups are protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt form enhances its stability and solubility in various solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride typically involves the protection of 1,9-diaminononane with a tert-butoxycarbonyl group. The reaction is carried out under anhydrous conditions using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature until completion .
Industrial Production Methods: In an industrial setting, the synthesis of N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride can be scaled up by using larger quantities of the starting materials and reagents. The reaction conditions remain similar, with careful control of temperature and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with hydrochloric acid in dioxane, to yield the free amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Deprotection: Hydrochloric acid in dioxane or methanol is commonly used for Boc deprotection.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride primarily involves the deprotection of the Boc group under acidic conditions. The protonation of the Boc group leads to the formation of a tert-butyl cation, which is then eliminated to yield the free amine. This process is facilitated by the presence of hydrochloric acid, which protonates the Boc group and promotes its cleavage .
Comparaison Avec Des Composés Similaires
N1-t-Butyloxycarbonyl-1,9-diaminononane: The non-hydrochloride form of the compound, which lacks the enhanced solubility provided by the hydrochloride salt.
N1-t-Butyloxycarbonyl-1,8-diaminooctane: A similar compound with one less methylene group in the carbon chain, resulting in slightly different physical and chemical properties.
N1-t-Butyloxycarbonyl-1,10-diaminodecane: A similar compound with one additional methylene group in the carbon chain, which may affect its reactivity and solubility.
Uniqueness: N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt, which enhances its solubility and stability compared to other similar compounds .
Propriétés
IUPAC Name |
tert-butyl N-(9-aminononyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2.ClH/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;/h4-12,15H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZYICRMURGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)











